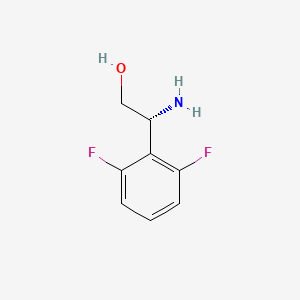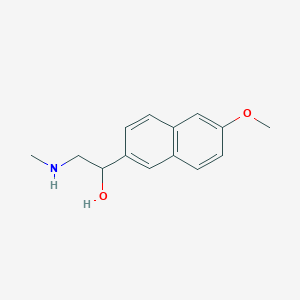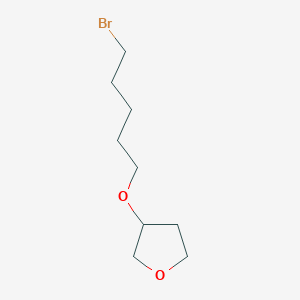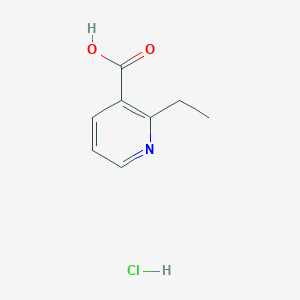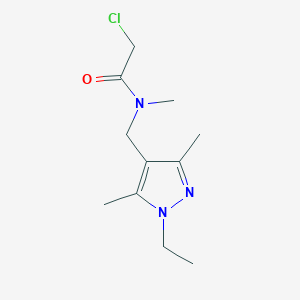![molecular formula C14H14F6N4O6 B15315213 6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,14-Dioxa-3,8,11,16-tetrazatricyclo[113005,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes multiple heteroatoms and a tricyclic framework
準備方法
The synthesis of 6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic routes often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of heteroatoms via substitution or addition reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Addition: Addition reactions can occur at the double bonds present in the structure.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and electronic materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds to 6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid include other tricyclic compounds with heteroatoms, such as:
- 5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene
- 3,6-Dioxa-1,8-octanedithiol
These compounds share structural similarities but differ in their specific functional groups and heteroatoms, which can lead to differences in their chemical reactivity and applications The uniqueness of 6,14-Dioxa-3,8,11,16-tetrazatricyclo[1130
特性
分子式 |
C14H14F6N4O6 |
|---|---|
分子量 |
448.27 g/mol |
IUPAC名 |
6,14-dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12N4O2.2C2HF3O2/c1-7-9(15-5-13-7)4-12-2-8-10(3-11-1)16-6-14-8;2*3-2(4,5)1(6)7/h5-6,11-12H,1-4H2;2*(H,6,7) |
InChIキー |
NORKVXAHOOKJSB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CNCC3=C(CN1)OC=N3)OC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


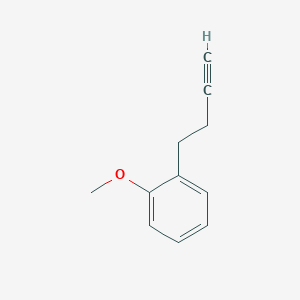
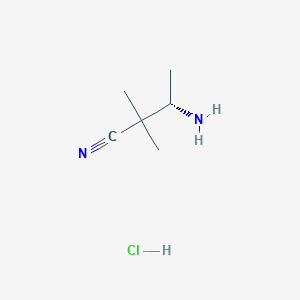
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)

